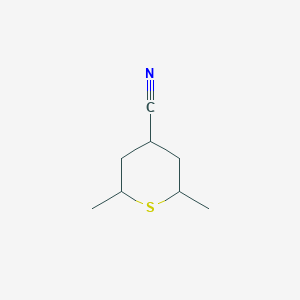![molecular formula C8H18N2O2S B13036177 N-[cis-3-(methylamino)cyclobutyl]propane-1-sulfonamide](/img/structure/B13036177.png)
N-[cis-3-(methylamino)cyclobutyl]propane-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[cis-3-(methylamino)cyclobutyl]propane-1-sulfonamide involves the modification of the 3-aminopiperidine linker in tofacitinib, an oral JAK inhibitor . The synthetic route typically includes the following steps:
Formation of the cyclobutyl ring: The cyclobutyl ring is formed through a cyclization reaction involving appropriate starting materials.
Introduction of the methylamino group: The methylamino group is introduced via a substitution reaction using methylamine.
Attachment of the propane-1-sulfonamide group: The propane-1-sulfonamide group is attached through a sulfonation reaction using propane-1-sulfonyl chloride.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the above synthetic route to ensure high yield and purity, as well as the use of industrial-scale reactors and purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
N-[cis-3-(methylamino)cyclobutyl]propane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the sulfonamide group.
Substitution: The compound can undergo substitution reactions, particularly at the methylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like methylamine or other amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the methylamino position.
Wissenschaftliche Forschungsanwendungen
N-[cis-3-(methylamino)cyclobutyl]propane-1-sulfonamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its effects on cellular signaling pathways, particularly those involving JAK1.
Wirkmechanismus
The mechanism of action of N-[cis-3-(methylamino)cyclobutyl]propane-1-sulfonamide involves selective inhibition of JAK1 . JAK1 is an intracellular tyrosine kinase that mediates the signaling of various cytokines and growth factors involved in immune regulation . By inhibiting JAK1, the compound can modulate immune responses and reduce inflammation. This makes it a promising candidate for the treatment of autoimmune diseases .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tofacitinib: An oral JAK inhibitor used for the treatment of rheumatoid arthritis.
Baricitinib: Another JAK inhibitor used for the treatment of rheumatoid arthritis and other autoimmune diseases.
Upadacitinib: A selective JAK1 inhibitor used for the treatment of rheumatoid arthritis.
Uniqueness
N-[cis-3-(methylamino)cyclobutyl]propane-1-sulfonamide is unique due to its high selectivity for JAK1 compared to other JAK inhibitors . This selectivity reduces the risk of side effects associated with the inhibition of other JAK family members, such as JAK2 and JAK3 .
Eigenschaften
Molekularformel |
C8H18N2O2S |
|---|---|
Molekulargewicht |
206.31 g/mol |
IUPAC-Name |
N-[3-(methylamino)cyclobutyl]propane-1-sulfonamide |
InChI |
InChI=1S/C8H18N2O2S/c1-3-4-13(11,12)10-8-5-7(6-8)9-2/h7-10H,3-6H2,1-2H3 |
InChI-Schlüssel |
GOTQXUNKSJFINQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCS(=O)(=O)NC1CC(C1)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl (2R,3R)-2-[[(2S,3R)-3-[(9S)-9-[[(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-methylbutanoyl]amino]-3-methoxy-5,10-dimethyl-4-(methylamino)-8-oxoundecanoyl]pyrrolidin-2-yl]-propanoylamino]-3-methoxy-2-methyl-3-phenylpropanoate](/img/structure/B13036098.png)

![2-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B13036102.png)
![2-Bromo-5-{[(tert-butoxy)carbonyl]amino}pyridine-4-carboxylic acid](/img/structure/B13036103.png)
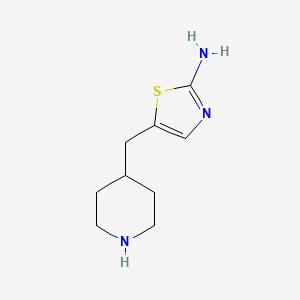
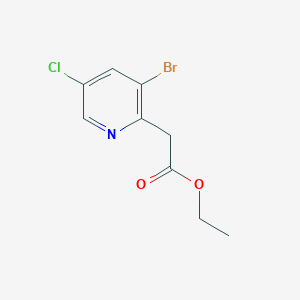
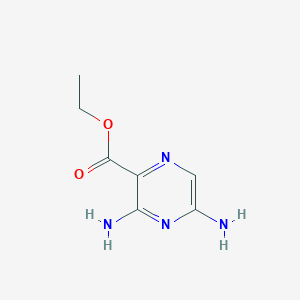
![5-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile](/img/structure/B13036124.png)
![6-Bromo-4-chloro-2-methylbenzo[D]thiazol-5-amine](/img/structure/B13036139.png)
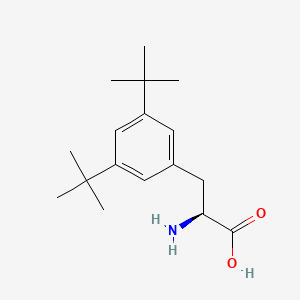
![(1R)-2,2,2-Trifluoro-1-[4-(pyrrolidin-1-YL)phenyl]ethanamine](/img/structure/B13036142.png)
![(6E)-6-(1-hydroxyethylidene)-2-(methoxymethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B13036158.png)
![7-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carbonitrile](/img/structure/B13036163.png)
